molecular formula C11H15NO B1368859 3-(2-Methoxyphenyl)pyrrolidine CAS No. 91246-24-1

3-(2-Methoxyphenyl)pyrrolidine

Cat. No. B1368859
CAS RN: 91246-24-1
M. Wt: 177.24 g/mol
InChI Key: LDHSRVLRYZPWRD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 3-(2-Methoxyphenyl)pyrrolidine are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The reactions are influenced by steric factors and the spatial orientation of substituents .


Physical And Chemical Properties Analysis

3-(2-Methoxyphenyl)pyrrolidine has a molecular weight of 177.25 . It is a solid or liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Antimicrobial and Antiviral Activity

    • Pyrrolidine derivatives have been found to exhibit antimicrobial and antiviral activities .
  • Anticancer Activity

    • Pyrrolidine derivatives have also been found to exhibit anticancer activity .
  • Anti-inflammatory and Anticonvulsant Activity

    • Pyrrolidine derivatives have been found to exhibit anti-inflammatory and anticonvulsant activities .
  • Cholinesterase Inhibition

    • Pyrrolidine derivatives have been found to inhibit cholinesterase, an enzyme that breaks down acetylcholine in the brain .
  • Carbonic Anhydrase Inhibition

    • Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
    • Both isoenzymes are involved in several diseases .
  • Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

    • Recently, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Antibacterial and Antifungal Activity

    • Pyrrolidine derivatives are known to have antibacterial and antifungal activities .
  • Antiviral Activity

    • Pyrrolidine derivatives have been found to exhibit antiviral activities .
  • Antimalarial Activity

    • Pyrrolidine derivatives have been found to exhibit antimalarial activities .
  • Antitumoral Activity

    • Pyrrolidine derivatives have been found to exhibit antitumoral activities .
  • Anti-inflammatory Activity

    • Pyrrolidine derivatives have been found to exhibit anti-inflammatory activities .
  • Antioxidant Activity

    • Pyrrolidine derivatives have been found to exhibit antioxidant activities .
  • Enantioselective Synthesis

    • Pyrrolidine derivatives are used in enantioselective synthesis .
  • Synthesis of Functionalized Azetidines, Pyrrolidines, and Piperidines

    • Pyrrolidine derivatives are used in the synthesis of functionalized azetidines, pyrrolidines, and piperidines .
  • Pharmacophore Groups

    • Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
  • Enzyme Inhibitory Effects

    • Pyrrolidine derivatives have diverse enzyme inhibitory effects .
  • Drug Research and Development

    • Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
  • Designing and Developing Novel Biologically Active Compounds and Drug Candidates

    • Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
    • Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Safety And Hazards

The safety information for 3-(2-Methoxyphenyl)pyrrolidine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

3-(2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHSRVLRYZPWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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